Spectroscopic Characterization of 2,4-Diallyloxy-6-amino-1,3,5-triazine: An In-Depth Analytical Guide
Spectroscopic Characterization of 2,4-Diallyloxy-6-amino-1,3,5-triazine: An In-Depth Analytical Guide
Target Audience: Researchers, Analytical Chemists, and Drug/Polymer Development Professionals Compound: 2,4-Diallyloxy-6-amino-1,3,5-triazine (CAS No. 30358-11-3)
Executive Summary
2,4-Diallyloxy-6-amino-1,3,5-triazine (also known as diallyl melamine) is a highly versatile, polyfunctional heterocyclic monomer. Featuring a rigid 1,3,5-triazine core substituted with two polymerizable allyloxy groups and a primary amine, it is extensively utilized as a cross-linking agent in advanced polymer matrices, a dispersing agent in biocomposites [5], and an intermediate in pharmaceutical synthesis.
Because the reactivity of this molecule relies entirely on the integrity of its terminal alkenes and the primary amine, rigorous spectroscopic characterization is non-negotiable prior to downstream application. This whitepaper provides an authoritative, field-proven framework for the structural elucidation of 2,4-Diallyloxy-6-amino-1,3,5-triazine using Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and High-Resolution Mass Spectrometry (HRMS).
Structural Mapping & Analytical Workflow
To establish a self-validating analytical profile, we must correlate specific molecular domains to their corresponding spectroscopic signatures. The molecule consists of three distinct domains: the electron-deficient triazine core, the flexible allyloxy chains, and the hydrogen-bonding amine group.
Fig 1: Logical mapping of molecular domains to their primary spectroscopic signatures.
Vibrational Profiling via FT-IR Spectroscopy
Infrared spectroscopy is the frontline tool for verifying the presence of the functional groups required for cross-linking.
Mechanistic Insights into Vibrational Modes
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The Triazine Core: The highly symmetric nature of the 1,3,5-triazine ring results in intense, characteristic quadrant and semicircle stretching bands. The C=N stretching vibrations typically dominate the spectrum at approximately 1550 cm⁻¹ and 1400 cm⁻¹ [1, 4]. Out-of-plane ring deformations are observed near 725 cm⁻¹ [1].
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The Allyloxy Substituents: The terminal alkenes are critical for radical polymerization. The C=C stretching mode appears as a sharp, distinct peak at ~1649 cm⁻¹ [3]. The ether linkage connecting the allyl group to the triazine ring yields a strong asymmetric C-O-C stretch around 1177 cm⁻¹ [3].
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The Primary Amine: The -NH₂ group exhibits classic primary amine behavior with two distinct bands (asymmetric and symmetric N-H stretching) located near 3320 cm⁻¹ and 3173 cm⁻¹ [1].
Quantitative FT-IR Data Summary
| Functional Group | Mode of Vibration | Expected Wavenumber (cm⁻¹) | Intensity / Shape |
| Amine (-NH₂) | N-H Asymmetric Stretch | ~3320 | Medium, Broad |
| Amine (-NH₂) | N-H Symmetric Stretch | ~3173 | Medium, Broad |
| Allyl (C=C) | C=C Stretch | ~1647 - 1649 | Medium, Sharp |
| Triazine Ring | C=N Quadrant Stretch | ~1550 | Strong, Sharp |
| Triazine Ring | C=N Semicircle Stretch | ~1400 | Strong, Sharp |
| Ether (C-O-C) | C-O-C Asymmetric Stretch | ~1177 | Strong, Broad |
| Allyl (=CH₂) | =CH₂ Out-of-plane Bend | ~920 - 990 | Strong, Sharp |
| Triazine Ring | Ring Out-of-plane Bend | ~725 | Medium, Sharp |
Nuclear Magnetic Resonance (NMR) Elucidation
NMR provides the definitive connectivity map of the molecule. The choice of solvent is a critical variable that dictates the quality of the resulting spectra.
Solvent Selection Causality
While Chloroform-d (CDCl₃) is a standard solvent, it often results in extreme broadening or complete disappearance of the amine (-NH₂) protons due to rapid intermolecular proton exchange. Expert Recommendation: Use Dimethyl Sulfoxide-d6 (DMSO-d6) for ¹H NMR. The strong hydrogen-bond accepting nature of the sulfoxide oxygen restricts proton exchange, sharpening the amine signal into a distinct, integrable broad singlet around 6.5–7.0 ppm.
¹H NMR Spin-System Analysis
The allyloxy group (-O-CH₂-CH=CH₂) acts as an isolated, non-first-order spin system [3, 4].
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Methylene Protons (-O-CH₂-): These protons are highly deshielded by the adjacent ether oxygen and appear as a doublet (coupling with the adjacent methine) at ~4.67–4.80 ppm[3].
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Internal Methine Proton (-CH=): This proton couples with both the adjacent methylene group and the terminal alkene protons, appearing as a complex multiplet (ddt) centered around 6.06 ppm [3].
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Terminal Alkene Protons (=CH₂): The terminal protons are diastereotopic. They couple with the methine proton with different coupling constants ( Jcis≈10 Hz, Jtrans≈17 Hz), appearing as two distinct sets of multiplets or overlapping doublets of doublets between 5.21 and 5.43 ppm [3].
Quantitative NMR Data Summary
Table 2: Expected ¹H NMR Assignments (in DMSO-d6, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 6.50 - 7.00 | Broad Singlet (br s) | 2H | -NH₂ (Amine protons) |
| 5.95 - 6.15 | Multiplet (m) | 2H | -CH= (Internal allyl methine) |
| 5.20 - 5.45 | Multiplet (m) | 4H | =CH₂ (Terminal allyl protons) |
| 4.65 - 4.85 | Doublet (d) | 4H | -O-CH₂- (Methylene protons) |
Table 3: Expected ¹³C NMR Assignments (in DMSO-d6, 100 MHz)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~170.5 | Quaternary (C-O) | Triazine carbons bonded to allyloxy groups |
| ~167.2 | Quaternary (C-N) | Triazine carbon bonded to the amine group |
| ~133.0 | Methine (-CH=) | Internal allyl alkene carbon |
| ~117.5 | Methylene (=CH₂) | Terminal allyl alkene carbon |
| ~67.8 | Methylene (-O-CH₂-) | Aliphatic carbon adjacent to oxygen |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols must be executed as self-validating systems.
Protocol A: ATR-FTIR Acquisition with Atmospheric Suppression
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Background Validation: Acquire a background scan (128 scans, 4 cm⁻¹ resolution) on a clean Diamond ATR crystal. Causality: The background must show <0.01 absorbance units in the 3500–3000 cm⁻¹ region to ensure ambient water vapor does not convolute the N-H stretches.
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Sample Application: Deposit 2-3 mg of solid 2,4-Diallyloxy-6-amino-1,3,5-triazine onto the crystal. Apply consistent pressure using the ATR anvil until the 1177 cm⁻¹ (C-O-C) peak reaches an absorbance of ~0.6–0.8 AU.
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Data Processing: Apply an atmospheric compensation algorithm to subtract residual CO₂ and H₂O vapor. Validate the spectrum by confirming the baseline is flat between 2500 and 2000 cm⁻¹ (a region where this molecule has no transitions).
Protocol B: Quantitative ¹H NMR Acquisition
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Sample Preparation: Dissolve exactly 15.0 mg of the analyte in 0.6 mL of anhydrous DMSO-d6 containing 0.05% v/v Tetramethylsilane (TMS) as an internal standard.
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T1 Relaxation Check (Critical Step): Before standard acquisition, run an inversion-recovery experiment to determine the longitudinal relaxation time ( T1 ) of the amine protons. Causality: Amine protons often have longer T1 relaxation times. To ensure the integration ratio of Allyl (-O-CH₂-) to Amine (-NH₂) is exactly 4:2, the inter-pulse delay ( D1 ) must be set to ≥5×T1 (typically D1=5 to 10 seconds).
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Acquisition: Acquire 32 transients at 298 K. Phase and baseline correct manually. Set the TMS peak to exactly 0.00 ppm.
Fig 2: Self-validating analytical workflow for monomer certification.
High-Resolution Mass Spectrometry (HRMS)
To confirm the absolute molecular formula (C₉H₁₂N₄O₂), HRMS utilizing Electrospray Ionization (ESI) coupled to a Time-of-Flight (TOF) analyzer is required.
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Theoretical Exact Mass: 208.0960 Da.
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Observed Adduct: In positive ion mode (ESI+), the molecule readily protonates at the triazine ring nitrogens, yielding an intense [M+H]+ pseudo-molecular ion at m/z 209.1038 .
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Fragmentation Causality: Increasing the collision energy (CID) will trigger the homolytic cleavage of the allylic C-O bonds, resulting in the sequential neutral loss of allyl radicals ( ⋅CH2−CH=CH2 , -41 Da) or allyloxy radicals ( ⋅O−CH2−CH=CH2 , -57 Da), leaving characteristic stable triazine core fragments.
References
- Study on the 1,3,5-triazine gamma-radiolysis.AKJournals.
- FTIR Study of the v12 and the v12 + v14 — v14 Bands of 1,3,5-Triazine Near 740 cm-1.ResearchGate.
- Cross-linkable cholesteric fluorescent liquid crystal polymers with reversible thermochromic and photoluminescent properties.Taylor & Francis.
- SUPPORTING INFORMATION - Allyloxy NMR Assignments.MPG.PuRe (Max Planck Society).
- CA2766707C - Bone graft and biocomposite for prosthetic dentistry.Google Patents.
